molecular formula C8H6O4 B133764 Phthalic Acid-13C2 CAS No. 254110-94-6

Phthalic Acid-13C2

Cat. No. B133764
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-BFGUONQLSA-N
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Patent
US04045391

Procedure details

At a temperature of from 150° to 160° C., 490 parts by weight of the glycide ester of branched monocarboxylic acids (2 moles) having an average carbon number of about 13* are added to 146 parts by weight of adipic acid (1 mole). Subsequently, at the same temperature, 296 parts by weight of phthalic anhydride (2 moles) are added to the formed dihydric ester alcohol. When the acid number of 120 is reached the ester chain length is extended by adding 490 parts by weight of the same glycide ester of branched monocarboxylic acids previously added above (2 moles) to the formed ester dicarboxylic acid to give the corresponding ester diol to which 296 parts by weight of phthalic acid (2 moles) are then added. As soon as the acid number is 65, the temperature is lowered to 130° C., and 88 parts by weight of ethylene oxide are added to the formed ester dicarboxylic acid to yield the corresponding ester diol.
[Compound]
Name
ester dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glycide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monocarboxylic acids
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
120
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
glycide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
monocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C1(=O)[O:16][C:14](=[O:15])[C:13]2=CC=CC=C12>>[C:6]([OH:8])(=[O:7])[C:5]1[C:13](=[CH:1][CH:2]=[CH:3][CH:4]=1)[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
ester dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
glycide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monocarboxylic acids
Quantity
2 mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Five
Name
Quantity
2 mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
ester alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
120
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
glycide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from 150° to 160° C., 490 parts

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04045391

Procedure details

At a temperature of from 150° to 160° C., 490 parts by weight of the glycide ester of branched monocarboxylic acids (2 moles) having an average carbon number of about 13* are added to 146 parts by weight of adipic acid (1 mole). Subsequently, at the same temperature, 296 parts by weight of phthalic anhydride (2 moles) are added to the formed dihydric ester alcohol. When the acid number of 120 is reached the ester chain length is extended by adding 490 parts by weight of the same glycide ester of branched monocarboxylic acids previously added above (2 moles) to the formed ester dicarboxylic acid to give the corresponding ester diol to which 296 parts by weight of phthalic acid (2 moles) are then added. As soon as the acid number is 65, the temperature is lowered to 130° C., and 88 parts by weight of ethylene oxide are added to the formed ester dicarboxylic acid to yield the corresponding ester diol.
[Compound]
Name
ester dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glycide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monocarboxylic acids
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
120
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
glycide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
monocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C1(=O)[O:16][C:14](=[O:15])[C:13]2=CC=CC=C12>>[C:6]([OH:8])(=[O:7])[C:5]1[C:13](=[CH:1][CH:2]=[CH:3][CH:4]=1)[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
ester dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
glycide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monocarboxylic acids
Quantity
2 mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Five
Name
Quantity
2 mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
ester alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
120
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
glycide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from 150° to 160° C., 490 parts

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.